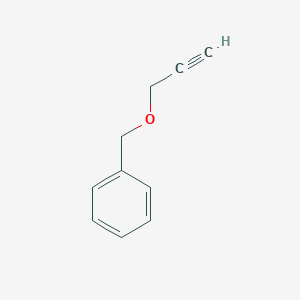

Éter de bencilo y propargilo

Descripción general

Descripción

Benzyl propargyl ether (BPE) is an ether compound belonging to the class of alkyl propargyl ethers. It is a colorless liquid with a faint aromatic odor, and is soluble in most organic solvents. BPE is used in a variety of applications, including as a reagent in organic synthesis, in the production of polymers, and as a surfactant. BPE has also been studied for its potential use in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El éter de bencilo y propargilo es un intermedio valioso en la síntesis orgánica. Se utiliza para introducir el grupo propargilo en bloques de construcción de moléculas pequeñas, que luego pueden elaborarse aún más en estructuras más complejas . Este compuesto es particularmente útil en la síntesis de bloques de construcción y productos intermedios propargilados, sirviendo como un paso estratégico en secuencias de reacción para crear arquitecturas moleculares elaboradas .

Investigación farmacéutica

En la investigación farmacéutica, el éter de bencilo y propargilo juega un papel crucial como precursor en la síntesis de varios compuestos farmacéuticos. Su capacidad para formar compuestos aromáticos carbocíclicos sustituidos es particularmente importante para desarrollar nuevos medicamentos y estudiar sus propiedades .

Ciencia de los materiales

El éter de bencilo y propargilo se utiliza en la ciencia de los materiales para la síntesis de nuevos materiales. Su aplicación en la creación de compuestos aromáticos carbocíclicos sustituidos es esencial para desarrollar nuevos materiales con propiedades específicas, como mayor resistencia, flexibilidad o estabilidad térmica .

Ingeniería química

En el campo de la ingeniería química, el éter de bencilo y propargilo se utiliza para sintetizar compuestos que tienen aplicaciones en ingeniería de procesos y el desarrollo de procesos químicos. Su papel en la creación de compuestos aromáticos carbocíclicos sustituidos es significativo para el avance de las técnicas de fabricación química .

Bioquímica

Los avances en bioquímica han visto el uso de éter de bencilo y propargilo en la síntesis de inhibidores de enzimas como la 5-lipooxigenasa. Estos inhibidores tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el asma y la artritis .

Ciencias ambientales

Si bien las aplicaciones específicas del éter de bencilo y propargilo en la ciencia ambiental no se informan directamente, su función en la síntesis de compuestos podría extenderse a aplicaciones ambientales. Por ejemplo, el desarrollo de nuevos materiales o productos químicos podría conducir a procesos o productos más respetuosos con el medio ambiente .

Grupos protectores en química orgánica

El éter de bencilo y propargilo se puede utilizar para proteger los grupos hidroxilo durante las reacciones químicas. El grupo bencilo es un grupo protector común que se puede eliminar después de que se hayan producido las reacciones deseadas, asegurando la integridad de los grupos funcionales sensibles

Mecanismo De Acción

Target of Action

Benzyl propargyl ether is a propargyl derivative It is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that benzyl ethers can be generated using the williamson ether synthesis . This process involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

Benzyl propargyl ether is involved in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds The synthesis process typically involves reactions such as deprotonation, substitution, and protection/deprotection of functional groups .

Pharmacokinetics

It’s known to be soluble in chloroform , which suggests that it may have good bioavailability due to its solubility in organic solvents.

Result of Action

Its use in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds suggests that it may contribute to the formation of these complex structures, potentially leading to various biological effects depending on the specific compounds synthesized.

Action Environment

The action of Benzyl propargyl ether can be influenced by various environmental factors. For instance, its stability under recommended storage conditions suggests that it may be sensitive to factors such as temperature and exposure to oxidizing agents . Furthermore, its solubility in chloroform indicates that its action and efficacy may be influenced by the solvent environment.

Safety and Hazards

Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

prop-2-ynoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVEXAFKDWGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426059 | |

| Record name | Benzyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4039-82-1 | |

| Record name | Benzyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

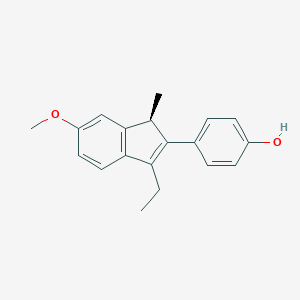

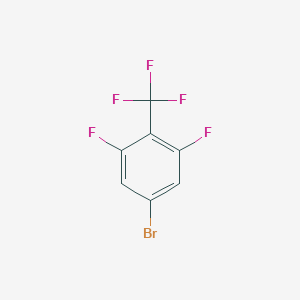

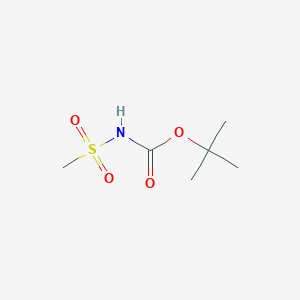

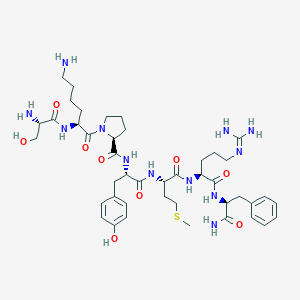

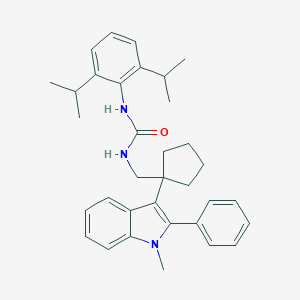

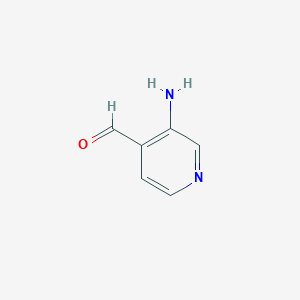

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)